molecular formula C13H11NO3 B1611077 3-Methoxy-4'-nitro-1,1'-biphenyl CAS No. 107624-96-4

3-Methoxy-4'-nitro-1,1'-biphenyl

Cat. No.: B1611077
CAS No.: 107624-96-4
M. Wt: 229.23 g/mol
InChI Key: RHXHCVSIRNYRDA-UHFFFAOYSA-N
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Description

3-Methoxy-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, characterized by the presence of a methoxy group at the 3-position and a nitro group at the 4’-position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4’-nitro-1,1’-biphenyl typically involves the nitration of 3-methoxybiphenyl. One common method is the nitration reaction using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another synthetic route involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative of 3-methoxybiphenyl with a halogenated nitrobenzene. The reaction is typically conducted in the presence of a base, such as potassium carbonate, and a solvent like toluene or dioxane .

Industrial Production Methods

Industrial production of 3-Methoxy-4’-nitro-1,1’-biphenyl may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the methoxy group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Oxidation of the methoxy group yields carboxylic acids.

Scientific Research Applications

3-Methoxy-4’-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4’-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4’-nitro-1,1’-biphenyl: Similar structure but with different substitution pattern.

    2-Methoxy-4’-nitro-1,1’-biphenyl: Another isomer with the methoxy group at the 2-position.

    4-Methoxy-3-nitro-1,1’-biphenyl: Similar compound with the nitro group at the 3-position.

Uniqueness

3-Methoxy-4’-nitro-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and interactions. The position of the methoxy and nitro groups affects the compound’s electronic properties and its behavior in chemical reactions, making it distinct from other isomers.

Properties

IUPAC Name

1-methoxy-3-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-4-2-3-11(9-13)10-5-7-12(8-6-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHCVSIRNYRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50532841
Record name 3-Methoxy-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107624-96-4
Record name 3-Methoxy-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50532841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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